molecular formula C18H21N3O5S2 B2427136 2-[[[4-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]phenyl]-oxomethyl]amino]-3-thiophenecarboxamide CAS No. 864940-80-7

2-[[[4-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]phenyl]-oxomethyl]amino]-3-thiophenecarboxamide

Cat. No.: B2427136
CAS No.: 864940-80-7
M. Wt: 423.5
InChI Key: HNMULCWIQZVHCA-UHFFFAOYSA-N
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Description

2-[[[4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl]-oxomethyl]amino]-3-thiophenecarboxamide is a sulfonamide.

Scientific Research Applications

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of derivatives similar to 2-[[[4-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]phenyl]-oxomethyl]amino]-3-thiophenecarboxamide. For instance, novel derivatives synthesized from related molecules demonstrated significant antimicrobial activity against various bacterial and fungal strains (Majithiya & Bheshdadia, 2022). Another study synthesized compounds with similar structures and observed interesting antimicrobial activity, with some compounds showing higher activity than reference drugs (Ghorab et al., 2017).

Cancer Research

In the field of cancer research, similar compounds have demonstrated potential. A particular study synthesized a compound with a similar structure and observed its distinct effective inhibition on the proliferation of cancer cell lines (Lu et al., 2017). Another study synthesized phenylaminosulfanyl-1,4‐naphthoquinone derivatives, which displayed potent cytotoxic activity against various human cancer cell lines (Ravichandiran et al., 2019).

Pharmaceutical Synthesis

Compounds with structures related to this compound have been synthesized and investigated for various pharmaceutical applications. For example, a study focused on synthesizing fluorinated polyamides containing pyridine and sulfone moieties, which are crucial for advanced material science and pharmacology (Liu et al., 2013).

Properties

IUPAC Name

2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S2/c1-11-9-21(10-12(2)26-11)28(24,25)14-5-3-13(4-6-14)17(23)20-18-15(16(19)22)7-8-27-18/h3-8,11-12H,9-10H2,1-2H3,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMULCWIQZVHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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